
Tributylstannylacetylene
Vue d'ensemble
Description
Tributylstannylacetylene (TBA) is a chemical compound that is used in a variety of scientific research applications. It is a colorless, volatile liquid with a pungent odor. TBA is a derivative of acetylene and is made up of three molecules of tributylstannane bound together. It is a highly reactive compound that can be used in organic synthesis, as a reagent for the synthesis of organometallic compounds, and as a catalyst in the formation of polymers.
Applications De Recherche Scientifique
Synthèse de dérivés d'arylacétylène terminaux
Le Tributylstannylacetylene peut être utilisé comme réactif pour préparer des dérivés d'arylacétylène terminaux. Ceci est réalisé par une réaction de couplage de Stille avec des halogénures d'aryle en présence d'un catalyseur au palladium {svg_1} {svg_2}.
Dimérisation pour former du 1,4-bis(tributylstannyl)but-1-en-3-yne
Le this compound peut subir une dimérisation en utilisant un complexe métallique ayant un système de catalyseur à ligand encombré. Cette réaction conduit à la formation de 1,4-bis(tributylstannyl)but-1-en-3-yne {svg_3}.
Synthèse de dérivés d'isoquinolone
Des dérivés d'isoquinolone peuvent être synthétisés en faisant réagir le this compound avec des benzotriazinones. Cette réaction se déroule par une insertion dénitrogénative en présence d'un catalyseur au nickel {svg_4}.
Synthèse totale de (-)-Acutumine et (-)-Déchloroacutumine
Le this compound peut être utilisé pour préparer des intermédiaires clés enyne dans la synthèse totale de (-)-acutumine et (-)-déchloroacutumine {svg_5}.
Safety and Hazards
Analyse Biochimique
Biochemical Properties
Tributylstannylacetylene plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. One of the primary interactions involves its use as a reactant in the Stille coupling reaction, where it interacts with aryl halides in the presence of a palladium catalyst to form terminal arylacetylene derivatives . Additionally, this compound can react with benzotriazinones via denitrogenative insertion in the presence of a nickel catalyst to form isoquinolone derivatives . These interactions highlight the compound’s versatility and importance in biochemical synthesis.
Molecular Mechanism
The molecular mechanism of this compound involves its ability to form covalent bonds with various biomolecules. In the Stille coupling reaction, this compound acts as a nucleophile, attacking the electrophilic aryl halide in the presence of a palladium catalyst to form a carbon-carbon bond . This reaction mechanism highlights the compound’s ability to participate in enzyme-catalyzed reactions, leading to the formation of complex organic molecules. Additionally, this compound’s interaction with nickel catalysts in denitrogenative insertion reactions further demonstrates its versatility in biochemical synthesis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound is known to be stable under specific conditions, but prolonged exposure to air and moisture can lead to its degradation . This degradation can affect the compound’s reactivity and, consequently, its impact on cellular functions. Long-term studies in in vitro and in vivo settings are necessary to fully understand the temporal effects of this compound on cellular function and stability.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and can be used to study its biochemical properties and interactions. At high doses, this compound can exhibit toxic effects, including acute toxicity and adverse effects on cellular function . These dosage-dependent effects highlight the importance of careful dosage optimization in experimental studies to avoid potential toxicity and ensure accurate results.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors to influence metabolic flux and metabolite levels. The compound’s role in the Stille coupling reaction and denitrogenative insertion reactions suggests its involvement in pathways related to organic synthesis and metabolism
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can influence the compound’s localization and accumulation in specific cellular compartments . Understanding the transport and distribution mechanisms of this compound is crucial for optimizing its use in biochemical applications and ensuring its effective delivery to target sites.
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications These localization mechanisms can influence the compound’s reactivity and interactions with biomolecules, ultimately affecting its biochemical properties and cellular effects
Propriétés
IUPAC Name |
tributyl(ethynyl)stannane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C4H9.C2H.Sn/c3*1-3-4-2;1-2;/h3*1,3-4H2,2H3;1H; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEMJHNYABQHWHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28Sn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90347411 | |
| Record name | Tributylstannylacetylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90347411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
994-89-8 | |
| Record name | Tributylstannylacetylene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=203201 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Tributylstannylacetylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90347411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tributylethynylstannane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes Tributylstannylacetylene useful in organic reactions?
A1: this compound acts as a vinyl anion synthon, meaning it can readily participate in reactions where a negatively charged vinyl group (CH=CH-) is required for bond formation. This is due to the ability of tin to readily undergo transmetalation reactions, replacing the tin atom with other metals like lithium or copper. These organometallic species are highly reactive and can attack a variety of electrophilic partners to form new carbon-carbon bonds. []
Q2: Can you provide an example of how this compound is used in synthesis?
A2: Certainly! One example is its use in the synthesis of 4-(tributylstannyl)pyridazines. This involves an Inverse electron-demand Diels-Alder reaction where this compound reacts with 1,2,4,5-tetrazines. This reaction is particularly efficient with dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate, leading to good yields of the desired pyridazine product. []
Q3: The research mentions "Palladium-catalyzed coupling". What is the significance of this with this compound?
A3: Palladium catalysis is crucial for coupling reactions involving organostannanes like this compound. These reactions, known as Stille couplings, allow for the formation of new carbon-carbon bonds between the vinyl group of this compound and a variety of electrophilic partners, such as aryl halides or triflates. This versatility in building complex molecules makes this compound a valuable tool in organic synthesis. []
Q4: Are there any regioselectivity advantages to using this compound?
A4: Yes, research indicates that using this compound can lead to regioselective synthesis. For instance, it's been successfully employed in the synthesis of pyran-2-ones substituted at specific positions (4, 5, and 6) by coupling β-iodo-α,β-unsaturated acids with this compound derivatives. This control over the reaction outcome is highly valuable in organic synthesis, especially when targeting specific isomers. []
Q5: What are some important safety considerations when handling this compound?
A5: this compound, like many organostannane reagents, possesses potential toxicity. It's essential to handle this compound with care. Always work in a well-ventilated fume hood and use appropriate personal protective equipment, including gloves and eye protection. The reagent should be stored in an inert atmosphere, protected from light, to prevent degradation. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





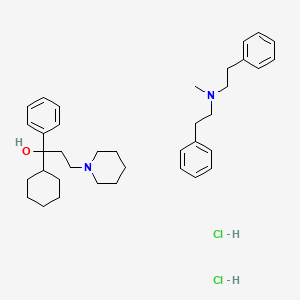
![(11S,12R,13S,19R)-8,19-dimethyl-14,17-dioxahexacyclo[13.3.1.01,11.04,10.09,13.012,16]nonadeca-4,7,9-triene-6,18-dione](/img/structure/B1207010.png)

![[(5R,7R,9R,10R,13S,17R)-17-[(2S)-5-(3,3-dimethyloxiran-2-yl)-2-methoxyoxolan-3-yl]-4,4,8,10,13-pentamethyl-3-oxo-5,6,7,9,11,12,16,17-octahydrocyclopenta[a]phenanthren-7-yl] acetate](/img/structure/B1207015.png)
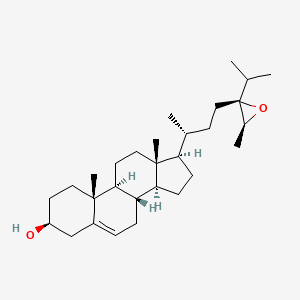
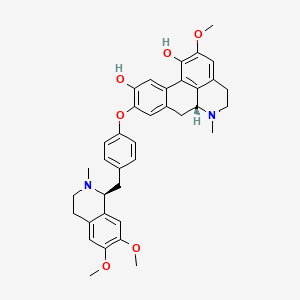
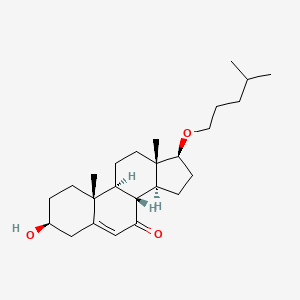
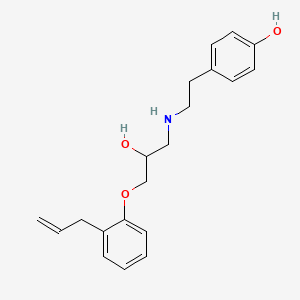
![2-[6-[1-[(2S,5R,7S,8R,9S)-7-hydroxy-2-[(5S)-5-[(2R,3S,5R)-3-[(2S,5S,6R)-5-hydroxy-6-methyloxan-2-yl]oxy-5-[(3S,5R,6S)-6-hydroxy-3,5,6-trimethyloxan-2-yl]oxolan-2-yl]-5-methyloxolan-2-yl]-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]ethyl]-4-[(2S,5S,6R)-5-hydroxy-6-methyloxan-2-yl]oxy-5-methoxy-3-methyloxan-2-yl]ethaneperoxoic acid](/img/no-structure.png)

![N-(1-ethyl-2-oxo-6-benzo[cd]indolyl)benzamide](/img/structure/B1207029.png)
